Asoprisnil ecamate
Vue d'ensemble
Description
Asoprisnil ecamate, also known by its developmental code name J-956, is a synthetic, steroidal selective progesterone receptor modulator (SPRM). It was initially developed for the treatment of endometriosis, uterine fibroids, and menopausal symptoms but was later discontinued . This compound is a potent and highly selective ligand of the progesterone receptor with mixed agonistic and antagonistic activity and much reduced antiglucocorticoid activity relative to mifepristone .
Méthodes De Préparation
The synthesis of asoprisnil ecamate involves multiple steps, starting from the appropriate steroidal precursor. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Asoprisnil ecamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: This reaction can reduce oxime groups to amines.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying SPRMs and their interactions with progesterone receptors.
Biology: It has been used to investigate the role of progesterone receptors in reproductive biology.
Mécanisme D'action
Asoprisnil ecamate exerts its effects by binding to the progesterone receptor, where it acts as a partial agonist/antagonist . This binding leads to tissue-selective effects, such as antiproliferative effects on the endometrium and breast tissue in primates . Unlike progesterone antagonists, this compound does not induce labor but induces amenorrhea primarily by targeting the endometrium . The molecular pathways involved include modulation of gene expression and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Asoprisnil ecamate is compared with other SPRMs such as:
Asoprisnil: Similar in structure and function but with different pharmacokinetic properties.
Ulipristal acetate: Another SPRM used for emergency contraception and treatment of uterine fibroids.
Vilaprisan: A newer SPRM under investigation for similar indications.
The uniqueness of this compound lies in its specific binding affinity and tissue-selective effects, which differentiate it from other SPRMs .
Activité Biologique
Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered attention for its unique pharmacological properties and potential therapeutic applications, particularly in gynecological disorders such as uterine fibroids and endometriosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and safety profile.
This compound exhibits a dual mechanism of action as both a partial agonist and antagonist at the progesterone receptor (PR). This selectivity allows it to modulate the effects of progesterone in various tissues without inducing the full spectrum of progestational effects typically associated with other progestins. Key characteristics include:
- High Affinity for PR : this compound binds with high affinity to the progesterone receptor while showing moderate affinity for glucocorticoid receptors and low affinity for androgen receptors .
- Endometrial Effects : It induces amenorrhea and endometrial atrophy in animal models, suggesting significant antiproliferative effects on the endometrium .
Efficacy in Gynecological Disorders
This compound has been studied extensively in clinical trials, demonstrating promising results in managing heavy menstrual bleeding (HMB) associated with uterine fibroids. Notable findings include:
- Reduction in Menstrual Bleeding : In Phase II studies, doses of 5 mg, 10 mg, and 25 mg significantly improved non-menstrual pelvic pain scores and reduced bleeding intensity . The percentage of women achieving amenorrhea was notably higher compared to placebo groups (up to 93% at the 25 mg dose) over 12 months .
- Impact on Uterine Volume : this compound effectively reduced both fibroid and uterine volume in a dose-dependent manner. Median changes at the highest dose indicated reductions of up to 63% in fibroid volume .
Safety Profile
The safety and tolerability of this compound have been evaluated across multiple studies:
- Adverse Events : Most adverse events reported were mild and self-limiting, similar to those seen in placebo groups. Serious adverse events were rare .
- Endometrial Safety Concerns : Long-term studies raised concerns regarding endometrial thickness and potential cystic changes, prompting further investigation into its long-term safety profile .
Summary of Clinical Trial Results
Study Phase | Dose (mg) | Amenorrhea Rate (%) | Reduction in Uterine Volume (%) | Adverse Events |
---|---|---|---|---|
Phase II | 5 | 28.1 | Not specified | Mild |
Phase II | 10 | 64.3 | Up to -48% | Mild |
Phase II | 25 | 83.3 | Up to -63% | Mild |
Phase III | 10 | 66-78 | Significant reduction | Mild |
Phase III | 25 | 83-93 | Significant reduction | Mild |
Case Studies
- Endometrial Biopsy Findings : In women treated with asoprisnil, biopsies revealed asynchronous differentiation of endometrial epithelium and stroma, indicating its mixed agonist/antagonist activity which is not observed with traditional hormonal treatments .
- Long-Term Treatment Concerns : A study highlighted progressive increases in endometrial thickness during extended treatment periods, leading to invasive diagnostic procedures due to concerns about potential malignancies .
Propriétés
Numéro CAS |
222732-94-7 |
---|---|
Formule moléculaire |
C31H40N2O5 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
Clé InChI |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
SMILES isomérique |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES canonique |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Apparence |
Solid powder |
Key on ui other cas no. |
222732-94-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Asoprisnil ecamate; J-956; J 956; J956. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.